molecular formula C17H25N3O4 B10753643 Glycylleucylphenylalanine

Glycylleucylphenylalanine

Cat. No.: B10753643
M. Wt: 335.4 g/mol
InChI Key: TVUWMSBGMVAHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Glycyl-L-leucyl-L-phenylalanine, also known as Gly-Leu-Phe-OH, is a tripeptide composed of the amino acids glycine, leucine, and phenylalanine. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The amino acid glycine is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: The deprotection and coupling steps are repeated for the addition of phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of Glycyl-L-leucyl-L-phenylalanine can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, biotechnological methods involving recombinant DNA technology can be employed to produce peptides in microbial systems .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-L-leucyl-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering intracellular signaling cascades. These interactions can modulate various biological processes, including cell growth, differentiation, and apoptosis. The specific pathways involved depend on the context and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-leucyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of glycine, leucine, and phenylalanine in a single peptide allows for unique interactions and functions that are not observed in other peptides with different sequences .

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

TVUWMSBGMVAHSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.